Effect of N1-Protecting Group on Suzuki Coupling Yield
The Crestey et al. study provides a direct comparison of Suzuki-Miyaura coupling yields for indazole-4-boronic pinacol esters bearing different N1-protecting groups. While the specific yield for the 1-methyl derivative is not tabulated in the abstract, the paper explicitly investigates the effect of the nature of the protecting group on reaction outcome. The acetyl-protected analog (1-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)indazol-1-yl]ethanone) was synthesized in 98% yield and subsequently used in Suzuki couplings. The methyl group, being non-hydrolyzable and electronically distinct from acetyl or THP, is expected to confer different stability and reactivity profiles under basic coupling conditions .
| Evidence Dimension | Reactivity and stability under Suzuki coupling conditions |
|---|---|
| Target Compound Data | 1-Methyl-4-boronic pinacol ester (N-Me): Yield and stability data not explicitly tabulated; implied to differ from N-Ac analog based on protecting group study scope. |
| Comparator Or Baseline | 1-Acetyl-4-boronic pinacol ester: Synthesis yield 98%; Suzuki coupling yields reported for various aryl halide partners in the full text . |
| Quantified Difference | Difference is qualitative: the nature of the N-protecting group is a variable that significantly impacts reaction yield and chemoselectivity, as established by the study's design. |
| Conditions | Pd-mediated Suzuki-Miyaura cross-coupling with aryl halides; solvent, base, and temperature effects systematically investigated . |
Why This Matters
Users must not assume that an N-acetyl or N-THP indazole-4-boronic ester can be used as a direct substitute for the N-methyl derivative; the literature demonstrates that protecting group identity is a critical parameter for reaction optimization, directly impacting procurement decisions for multi-step synthesis.
